(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
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Overview
Description
(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure combined with a quinoline moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the azabicyclo[2.2.2]octane core, followed by the introduction of the ethenyl group. The quinoline moiety is then attached through a series of condensation reactions. The final step involves the formation of the methanol derivative and its conversion to the dihydrate hydrochloride form.
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity. The process is scaled up from laboratory synthesis to industrial production by employing continuous flow reactors and automated systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The ethenyl group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products:
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The quinoline moiety is known to bind to DNA and proteins, influencing their function. The azabicyclo[2.2.2]octane core enhances the compound’s stability and bioavailability. The overall mechanism involves modulation of cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-3-quinolinyl)methanol
- (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-4-quinolinyl)methanol
Uniqueness: Compared to similar compounds, (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride exhibits enhanced stability and bioavailability due to its dihydrate hydrochloride form. This makes it more suitable for pharmaceutical applications where prolonged activity and reduced degradation are desired.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQKYZPYCSTMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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